Bisphenol A-d6

Overview

Description

This compound is primarily used as an internal standard in analytical chemistry due to its isotopic labeling, which allows for precise quantification and analysis of Bisphenol A in various samples . Bisphenol A itself is widely known for its use in the production of polycarbonate plastics and epoxy resins .

Mechanism of Action

Target of Action

Bisphenol A (BPA), including its deuterated form Bisphenol A-d6, is a synthetic chemical widely used in the production of polycarbonate plastics and epoxy resins . BPA is known to be an endocrine-disrupting chemical (EDC) and can interact with several targets in the body . Its primary targets are estrogen receptors, to which it can bind and exert estrogen-like effects . BPA also has anti-androgen action and can affect the immune system, neuroendocrine process, and reproductive mechanism .

Mode of Action

BPA’s mode of action is primarily through its ability to mimic the structure and function of the hormone estrogen . By binding to estrogen receptors, BPA can interfere with the normal functioning of the endocrine system . It can also bind to androgen receptors, affecting male reproductive function . Additionally, BPA can interact with other receptor systems, modulating transcription factors, and inducing epigenetic changes .

Biochemical Pathways

BPA can affect several biochemical pathways. It has been found to be associated with alterations in the DNA damage response (DDR) pathway, mitogen-activated protein kinase (MAPK) signaling cascades, and insulin-like growth factor-1 (IGF-1) networks . These pathways play crucial roles in cellular processes such as cell growth, differentiation, and apoptosis . BPA’s interference with these pathways can lead to various health issues, including reproductive function alterations, abnormal growth patterns, and neurodevelopmental delay .

Pharmacokinetics

The pharmacokinetics of BPA, including its absorption, distribution, metabolism, and excretion (ADME), have been studied in humans. In a study where deuterated BPA (d6-BPA) was dermally administered to subjects, detectable serum levels of total d6-BPA were observed at 1.4 hours after the start of dosing . The elimination half-lives of total d6-BPA and free d6-BPA were 17.9 ± 4.88 h and 14.8 ± 4.06 h, respectively . These findings suggest that BPA can be absorbed through the skin, distributed in the body, metabolized, and then excreted, with a longer apparent serum elimination half-life following dermal exposure compared to oral .

Result of Action

The molecular and cellular effects of BPA’s action are diverse and depend on the specific target and pathway involved. BPA can induce changes in cell growth and differentiation, disrupt normal hormonal function, and even trigger apoptosis . It has also been associated with various health conditions, including immune-mediated disorders, type-2 diabetes mellitus, cardiovascular diseases, and cancer .

Action Environment

The action of BPA can be influenced by various environmental factors. BPA is abundant in the environment, particularly in food containers, water bottles, thermal papers, toys, medical devices, etc., and is incorporated into soil/water through leaching . The widespread use of BPA has resulted in the emergence of new pollutants in various environments, particularly concentrated in sewage sludge . Environmental exposure to BPA can occur through ingestion, inhalation, and skin absorption . The presence of BPA in the environment and its stability can influence its action, efficacy, and potential health effects .

Biochemical Analysis

Biochemical Properties

Bisphenol A-d6, like its parent compound Bisphenol A, interacts with various enzymes, proteins, and other biomolecules. It is known to influence the function of these biomolecules, altering biochemical reactions within the body .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

It is also important to consider the potential health risks associated with exposure to this compound, given its classification as an endocrine-disrupting compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bisphenol A-d6 involves the deuteration of Bisphenol A. This process typically starts with the deuteration of acetone to produce acetone-d6. The acetone-d6 is then reacted with phenol in the presence of an acid catalyst, such as hydrochloric acid, to form this compound . The reaction conditions include maintaining a controlled temperature and pressure to ensure the complete incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The final product is then purified through crystallization and distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Bisphenol A-d6 undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form quinones.

Reduction: Reaction with reducing agents to form hydroquinones.

Substitution: Electrophilic aromatic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products Formed

Oxidation: Formation of bisphenol A quinone.

Reduction: Formation of bisphenol A hydroquinone.

Substitution: Formation of halogenated or nitrated bisphenol A derivatives.

Scientific Research Applications

Bisphenol A-d6 is extensively used in scientific research due to its isotopic labeling. Some of its applications include:

Analytical Chemistry: Used as an internal standard for the quantification of Bisphenol A in environmental and biological samples.

Environmental Studies: Helps in tracing the environmental fate and transport of Bisphenol A.

Toxicology: Used in studies to understand the toxicokinetics and metabolism of Bisphenol A in living organisms.

Material Science: Assists in the study of polymer degradation and stability.

Comparison with Similar Compounds

Similar Compounds

Bisphenol A (BPA): The non-deuterated form, widely used in plastics and resins.

Bisphenol F (BPF): Similar structure but with a different central carbon atom, used in epoxy resins.

Bisphenol S (BPS): Sulfonated version, used as a substitute for BPA in some applications.

Uniqueness

Bisphenol A-d6 is unique due to its deuterium labeling, which makes it an invaluable tool in analytical chemistry for precise quantification and tracing studies. This isotopic labeling does not significantly alter its chemical properties but provides a distinct mass difference that can be detected using mass spectrometry .

Properties

IUPAC Name |

4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISBACLAFKSPIT-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

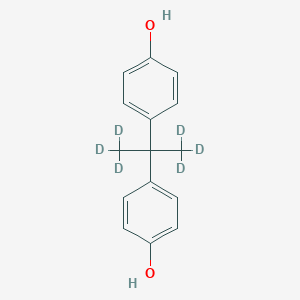

[2H]C([2H])([2H])C(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584370 | |

| Record name | 4,4'-[(~2~H_6_)Propane-2,2-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86588-58-1 | |

| Record name | 4,4'-[(~2~H_6_)Propane-2,2-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 86588-58-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Bisphenol A-d6 used in the analysis of Bisphenol A levels in urine?

A1: this compound is a deuterated form of Bisphenol A, meaning it has a nearly identical chemical structure but with six deuterium atoms replacing six hydrogen atoms. This difference allows it to be distinguished from Bisphenol A during mass spectrometry analysis. []

- Correction for variations during sample preparation and analysis: The recovery of Bisphenol A from urine samples can vary due to factors like sample loss during extraction or variations in instrument sensitivity. Since this compound behaves similarly to Bisphenol A during these processes, by comparing the measured ratio of Bisphenol A to this compound, researchers can accurately correct for these variations and determine the true concentration of Bisphenol A in the original sample. []

- Improved accuracy and precision: Using an internal standard like this compound improves the accuracy and precision of the measurement, leading to more reliable and robust results. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.